4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C17H15Cl2N3O2S and a molecular weight of 396.29 g/mol . This compound is primarily used in research and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 4-formylphenyl 2,4-dichlorobenzoate with ethylcarbamothioyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products would include oxidized derivatives of the original compound, potentially forming carboxylic acids or ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives where the chloro groups are replaced by nucleophiles.
Scientific Research Applications
4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-Hydroxybenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-((E)-{[(4-methoxyanilino)carbothioyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
Uniqueness
4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
477734-86-4 |
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Molecular Formula |
C17H15Cl2N3O2S |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-2-20-17(25)22-21-10-11-3-6-13(7-4-11)24-16(23)14-8-5-12(18)9-15(14)19/h3-10H,2H2,1H3,(H2,20,22,25)/b21-10+ |
InChI Key |
DOPVKKIPWGJKND-UFFVCSGVSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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